4-Phenoxybenzene-1,2-diamine

Vue d'ensemble

Description

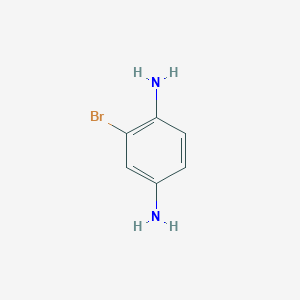

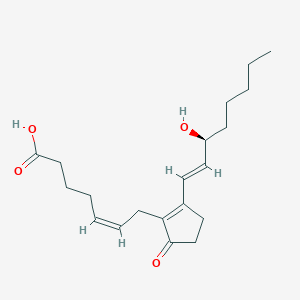

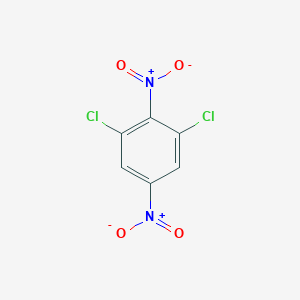

4-Phenoxybenzene-1,2-diamine, also known as 4-PBD, is an organic compound with a molecular formula of C9H12N2O2. It is a colorless solid with a melting point of 109-111°C. 4-PBD is an important intermediate in the synthesis of various organic compounds and has been widely used in organic synthesis and pharmaceutical research.

Applications De Recherche Scientifique

Soluble Alternating Copoly(Amide–Imide)s : Utilizing 4-Phenoxybenzene-1,2-diamine for the synthesis of novel poly(amide–imide)s, these polymers exhibit excellent solubility in amide-type solvents, high tensile strength, and notable thermal stability with glass transition temperatures above 234°C (Yang & Wei, 2001).

Aromatic Polyamides : The diamine forms the basis for creating aromatic polyamides with inherent viscosities up to 2.00 dL/g. These polyamides are soluble in aprotic solvents and form transparent, flexible films, demonstrating good mechanical properties and high thermal resistance (Yang, Hsiao, & Yang, 1996).

Soluble and Thermally Stable Polyimides : A diamine monomer containing triaryl imidazole pendant group was synthesized using this compound. Resulting polyimides show high solubility in polar solvents, high glass transition temperatures, and good thermal stability (Ghaemy & Alizadeh, 2009).

Semifluorinated Poly(Ether Amide)s : This research explored the use of a diamine monomer in the synthesis of polyamides for gas separation applications. The polymers displayed high molecular weight, thermal stability, and good gas transport properties (Bandyopadhyay et al., 2013).

Fluorescent Probes : The diamine was used in synthesizing a fluorescent probe for zinc ions, demonstrating strong fluorescence and high quantum yield (Wen-yao, 2012).

Polyimides with High Polyaddition Reactivity : A phthalonitrile-containing diamine synthesized from this compound was used to create polyimides with good organosolubility and thermal properties (Zeng, Zou, & Yang, 2014).

Soluble Thermally Stable Poly(Keto Ether Ether Amide)s : The diamine was integral in the preparation of these polymers, which displayed high thermal stability and enhanced solubility due to the incorporation of keto, ether, and aromatic units (Sabbaghian et al., 2015).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s structurally similar compound, phenoxybenzamine, is known to act as an alpha-adrenergic antagonist .

Mode of Action

This widening of the blood vessels results in a lowering of blood pressure .

Pharmacokinetics

It is also suggested to inhibit CYP1A2, CYP2C19, and CYP2C9 .

Action Environment

Aclonifen, a structurally similar compound, is known to be moderately persistent in soil systems and can be very persistent in aquatic systems under certain conditions .

Propriétés

IUPAC Name |

4-phenoxybenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVIHKKXPLPDSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443044 | |

| Record name | 4-phenoxybenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13940-96-0 | |

| Record name | 4-phenoxybenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.